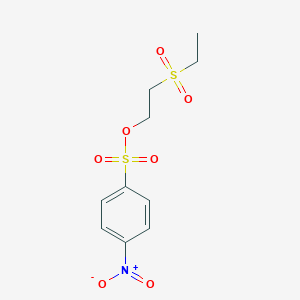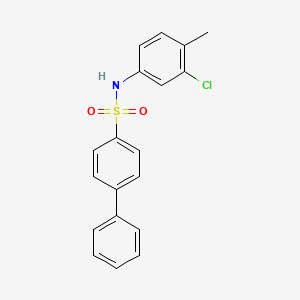
N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as apigenin-7-ethyl ether, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether is not fully understood, but it is believed to work through a variety of pathways. It may inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation by inhibiting the production of inflammatory cytokines, and protect neurons by reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether may have a variety of biochemical and physiological effects. It may reduce the expression of certain genes involved in cancer cell growth, inhibit the activity of certain enzymes involved in inflammation, and reduce oxidative stress in neurons. It has also been shown to have antioxidant properties and may protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether. One area of interest is its potential use in treating neurodegenerative diseases, as studies have shown promising results in animal models. Additionally, further research could be done to better understand its mechanism of action and to explore its potential use in combination with other compounds for treating cancer and inflammation.
Métodos De Síntesis
Apigenin-7-ethyl ether can be synthesized through a multi-step process involving the reaction of apigenin with ethyl chloroformate in the presence of a base, followed by the addition of N-methylmorpholine and then 3-methylbenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether.
Aplicaciones Científicas De Investigación
Apigenin-7-ethyl ether has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Research has shown that N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether may inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in the body. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-20(15-9-6-7-13(2)11-15)18(21)16-12-14-8-4-5-10-17(14)23-19(16)22/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXCTDLFRGQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5012508.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)


![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)